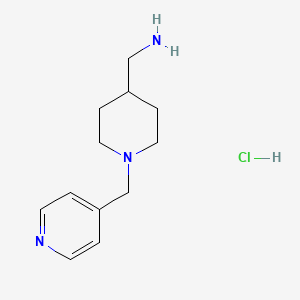
(1-(Pyridin-4-ylmethyl)piperidin-4-yl)methanamine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-(Pyridin-4-ylmethyl)piperidin-4-yl)methanamine hydrochloride is a chemical compound that features a pyridine ring and a piperidine ring connected via a methanamine group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-(Pyridin-4-ylmethyl)piperidin-4-yl)methanamine hydrochloride typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized using the Hantzsch pyridine synthesis, which involves the cyclo-condensation of an aldehyde with a 1,3-dicarbonyl compound in the presence of ammonia.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridines or cyclization reactions.
Coupling of Pyridine and Piperidine Rings: The pyridine and piperidine rings are then coupled using a methanamine linker under specific reaction conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. This typically requires optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
(1-(Pyridin-4-ylmethyl)piperidin-4-yl)methanamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyridine or piperidine rings are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the pyridine or piperidine rings.
科学研究应用
(1-(Pyridin-4-ylmethyl)piperidin-4-yl)methanamine hydrochloride has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of biological pathways and interactions involving pyridine and piperidine derivatives.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of (1-(Pyridin-4-ylmethyl)piperidin-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate biological pathways by binding to these targets, leading to various pharmacological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
Similar compounds include other pyridine and piperidine derivatives, such as:
Pyridine: A six-membered aromatic ring with one nitrogen atom.
Piperidine: A six-membered ring with one nitrogen atom in the sp3-hybridized state.
Nicotinamide: A derivative of pyridine with a carboxamide group.
Uniqueness
(1-(Pyridin-4-ylmethyl)piperidin-4-yl)methanamine hydrochloride is unique due to its specific combination of pyridine and piperidine rings connected via a methanamine group. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
属性
分子式 |
C12H20ClN3 |
|---|---|
分子量 |
241.76 g/mol |
IUPAC 名称 |
[1-(pyridin-4-ylmethyl)piperidin-4-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C12H19N3.ClH/c13-9-11-3-7-15(8-4-11)10-12-1-5-14-6-2-12;/h1-2,5-6,11H,3-4,7-10,13H2;1H |
InChI 键 |
HGMIPNLJPLTTAE-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCC1CN)CC2=CC=NC=C2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1R)-2,6,6-Trimethylbicyclo[3.1.1]heptane](/img/structure/B11750788.png)
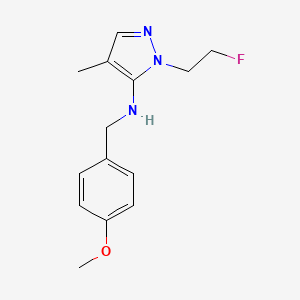
![[(1-ethyl-1H-pyrazol-3-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11750794.png)
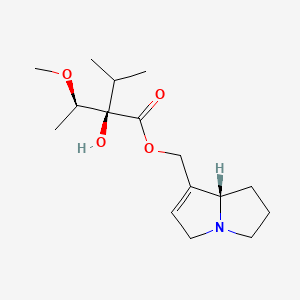
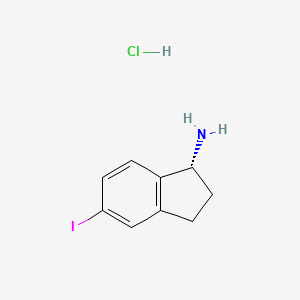
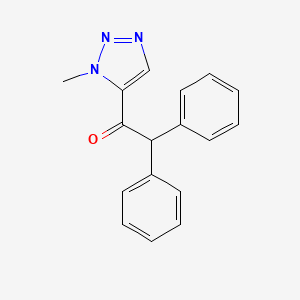
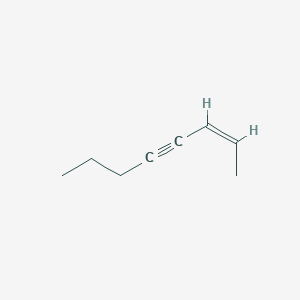
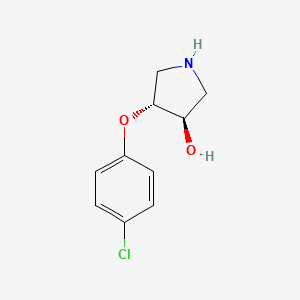
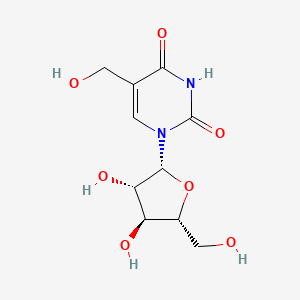
![3-{[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B11750822.png)
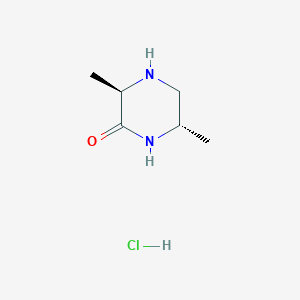
![N-[(E)-1-(4-ethylphenyl)ethylidene]-2-(trifluoromethyl)aniline](/img/structure/B11750836.png)
![[2-(3-methoxyphenyl)ethyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11750847.png)

